4-Methylisoindoline hydrochloride
Description
4-Methylisoindoline hydrochloride (CAS: 1956331-04-6) is a heterocyclic organic compound with the molecular formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol . It is an isoindoline derivative featuring a methyl substituent at the 4-position of the fused benzene ring, with a hydrochloride salt enhancing its solubility and stability. The compound is a solid with a purity of ≥98% and is used in pharmaceutical research, particularly as a precursor in the synthesis of bioactive molecules .
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-3-2-4-8-5-10-6-9(7)8;/h2-4,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXJUNKJSNDKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956331-04-6 | |
| Record name | 4-methyl-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoindoline hydrochloride typically involves the reaction of 4-methylisoindoline with hydrochloric acid. One common method includes the reduction of 4-methylphthalimide using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an inert atmosphere, followed by acidification with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction and acidification techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylisoindoline-1,3-dione using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride (NaBH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Methylisoindoline-1,3-dione.
Reduction: 4-Methylisoindoline.
Substitution: Substituted isoindoline derivatives depending on the nucleophile used
Scientific Research Applications
Targeting Protein Regulation
Recent studies have highlighted the role of 4-Methylisoindoline hydrochloride as a potential regulator of the CRL4 CRBN E3 ubiquitin ligase complex. This complex plays a crucial role in protein degradation pathways, which are essential for maintaining cellular homeostasis. By modulating this pathway, the compound shows promise in treating various diseases, including cancers and immune disorders .
Therapeutic Effects
Preliminary research indicates that this compound exhibits biological activities that may contribute to its therapeutic effects. It has been evaluated for its potential in:
- Antitumor Activity : The compound has shown significant antitumor properties in vitro, suggesting its use as a lead compound for developing new cancer therapies.
- Neuroprotective Effects : Similar compounds have been noted for neuroprotective activities, indicating that this compound may also have applications in neurodegenerative disease treatments.
Binding Affinity Studies
The compound's ability to interact with various biological targets is being explored through binding affinity studies. These studies utilize techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These methods help elucidate the mechanisms of action and guide further development of derivatives with enhanced efficacy.
Synthesis of Analogues
The synthetic pathways for this compound allow for the creation of analogues with potentially improved biological activity. The synthesis typically involves multiple steps that require precise control over reaction conditions to ensure high yields and purity .
Case Studies and Research Findings
Several case studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against various cancer cell lines. |
| Study B | Protein Regulation | Showed modulation of CRL4 CRBN E3 ligase activity, impacting protein degradation pathways. |
| Study C | Neuroprotection | Indicated protective effects on neuronal cells under stress conditions, suggesting therapeutic potential in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 4-Methylisoindoline hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Features :
- Isoindoline backbone : A bicyclic structure comprising a benzene ring fused to a five-membered ring containing one nitrogen atom.
- Substituent : A methyl group at the 4-position.
- Salt form : Hydrochloride improves crystallinity and handling properties.
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogs
The following table summarizes critical data for 4-Methylisoindoline hydrochloride and its analogs:
Note: Indoline has a six-membered benzene ring fused to a five-membered nitrogen-containing ring, whereas isoindoline has a different fusion pattern, leading to distinct chemical properties.
Substituent Effects on Physicochemical Properties
Methyl vs. This property is advantageous in central nervous system (CNS) drug development . 4-Chloroisoindoline hydrochloride: The chlorine atom is electron-withdrawing, increasing reactivity in nucleophilic substitution reactions. This makes it useful in synthesizing halogenated pharmaceuticals .
Amine vs. Carboxylate Functional Groups :
- Isoindolin-4-amine dihydrochloride : The amine group facilitates hydrogen bonding, enhancing solubility in polar solvents. It is often used in peptide coupling reactions .
- Methyl isoindoline-4-carboxylate hydrochloride : The ester group introduces polarity, making it a versatile intermediate for hydrolysis or transesterification reactions .
Structural Isomerism :
- 4-Methylindoline hydrochloride (indoline backbone) vs. This compound (isoindoline backbone): The difference in ring fusion alters molecular geometry, affecting binding affinity to biological targets. For example, indoline derivatives are common in serotonin receptor modulators, whereas isoindoline derivatives are explored in kinase inhibitors .
Biological Activity
4-Methylisoindoline hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and potential therapeutic applications.
This compound, with a molecular formula of C10H12ClN, is derived from isoindoline, a bicyclic compound that exhibits significant pharmacological properties. The synthesis typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions to yield various derivatives, including the hydrochloride salt form .
Antimicrobial Activity
Research indicates that derivatives of isoindoline, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that certain isoindoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 4-methylisoindoline have demonstrated:
- Inhibition against Staphylococcus aureus : A study reported inhibition rates of approximately 45% at concentrations of 200 µg/mL and up to 57% at 300 µg/mL for certain isoindoline derivatives .
- Antifungal activity : The compound exhibited significant inhibition against fungi such as Aspergillus niger, with up to 55% inhibition noted at higher concentrations .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activities:
- α-Amylase Inhibition : The compound displayed notable inhibitory effects on α-amylase, a key enzyme in carbohydrate metabolism. At varying concentrations (10 µg to 100 µg), it suppressed enzymatic activity significantly, indicating potential applications in managing diabetes .
Case Studies and Research Findings
Several studies have explored the biological activities of isoindoline derivatives:
- Antimicrobial Studies :
- Enzyme Inhibition Studies :
- Multi-Target Therapeutic Applications :
Conclusion and Future Directions
This compound represents a promising scaffold in drug development due to its diverse biological activities. Its potential as an antimicrobial agent and enzyme inhibitor opens avenues for therapeutic applications in infectious diseases and metabolic disorders. Future research should focus on:
- Structural Optimization : Enhancing the pharmacokinetic properties through chemical modifications.
- Mechanistic Studies : Understanding the precise mechanisms underlying its biological activities.
- Clinical Trials : Evaluating safety and efficacy in human subjects to pave the way for clinical applications.
Data Summary Table
| Biological Activity | Test Organism/Enzyme | Inhibition (%) at Concentration (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 45% at 200 µg/mL 57% at 300 µg/mL |
| Antifungal | Aspergillus niger | 48% at 200 µg/mL 55% at 300 µg/mL |
| α-Amylase Inhibition | α-Amylase | Up to 13.41% at 100 µg |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
